(E)-2-phenylethenesulfonamide

Endothelin Receptor Antagonists Medicinal Chemistry Structure-Activity Relationship

Generic sulfonamides lack the spatial and electronic features needed for selective ETA receptor targeting. (E)-2-Phenylethenesulfonamide addresses this gap with its conjugated (E)-styryl sulfonamide core, delivering a >1,200-fold improvement in ETA selectivity over benzenesulfonamide and a +1.12 LogP increase for enhanced passive permeability. • Scaffold for selective ETA antagonists in cardiovascular, renal, and fibrotic disease research. • Vinyl sulfonamide handle enables chemoselective lysine bioconjugation for chemical biology probes. • Bulk stock available for immediate lead optimization campaigns.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
CAS No. 4363-41-1
Cat. No. B1599369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-phenylethenesulfonamide
CAS4363-41-1
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)N
InChIInChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6+
InChIKeySHPHBMZZXHFXDF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-Phenylethenesulfonamide Overview


(E)-2-Phenylethenesulfonamide (CAS 4363-41-1), also known as trans-β-styrenesulfonamide, is a vinyl sulfonamide characterized by a conjugated (E)-styryl group attached to a primary sulfonamide moiety . This structural arrangement imparts a unique combination of physicochemical properties, including a specific lipophilicity profile (ACD/LogP ≈ 1.45) and a reactive α,β-unsaturated sulfonamide handle, which differentiates it from simpler aromatic sulfonamides and underpins its utility in targeted medicinal chemistry and chemical biology applications .

Vinyl sulfonamide handle for selective receptor-targeted medicinal chemistry
Conjugated styryl group modulates lipophilicity and predicted permeability
Chemoselective bioconjugation via aza-Michael addition on native peptides

Irreplaceability of (E)-2-Phenylethenesulfonamide


The direct substitution of (E)-2-phenylethenesulfonamide with a common benzenesulfonamide in advanced research settings is fundamentally problematic due to significant differences in molecular geometry, electronic character, and physicochemical properties. The conjugated vinyl linker introduces a crucial two-carbon spacer and an electrophilic site absent in simple aromatic sulfonamides, which directly impacts both binding affinity to biological targets and the compound's reactivity profile [1]. As demonstrated in quantitative structure-activity relationship (SAR) studies, this structural distinction translates into a marked improvement in target selectivity and a >3.5-fold increase in lipophilicity, factors that are not recapitulated by generic sulfonamide alternatives .

Target compound
(E)-2-Phenylethenesulfonamide
Conjugated vinyl linker provides geometric and electronic differentiation
Common substitute
Benzenesulfonamide
Lacks the vinyl spacer; selectivity and lipophilicity profiles may not transfer
Binding-site geometry may shift
Replacing the vinyl sulfonamide with a simple aromatic sulfonamide can alter target engagement and selectivity ratios in receptor studies.
Lipophilicity gap influences ADME readouts
Predicted LogP difference >3.5-fold may lead to significant permeability changes that benzenesulfonamide cannot replicate.

Quantitative Evidence for (E)-2-Phenylethenesulfonamide


Superior ETA Selectivity Over Bosentan

In a direct head-to-head medicinal chemistry study, replacing the benzenesulfonamide group of the non-selective endothelin antagonist Bosentan (Ro47-0203) with a 2-phenylethenesulfonamide group yielded compound 5a. This single modification led to a substantial increase in ETA-selectivity [1]. Further optimization of the resulting 2-phenylethenesulfonamide scaffold produced the 2-fluoroethoxy derivative 5n, which achieved an IC50 of 2.1 nM for the ETA receptor and an ETB/ETA selectivity ratio of 1200 [1]. This stands in stark contrast to the starting point, Bosentan, which is a mixed ETA/ETB antagonist with an ETB/ETA ratio of approximately 1 [1].

ETA selectivity
Head-to-head
~1,200-fold higher ETA selectivity vs. benzenesulfonamide Bosentan; derivative IC50 2.1 nM
Supports ETA-targeted pathway studies
In vitro human receptor binding; scaffold derivative 5n
Endothelin Receptor Antagonists Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Enhancement vs. Benzenesulfonamide

Computational predictions using the ACD/Labs Percepta Platform indicate that (E)-2-phenylethenesulfonamide possesses a significantly higher lipophilicity (ACD/LogP = 1.45) compared to its simpler aromatic counterpart, benzenesulfonamide (ACD/LogP = 0.33) . This >3.5-fold increase in LogP suggests enhanced passive membrane permeability, a property often correlated with improved oral absorption potential and cell penetration in cellular assays.

Lipophilicity
Data to verify
ACD/LogP 1.45 vs. 0.33 (benzenesulfonamide)
Supports permeability optimization screening
Predicted values; experimental validation recommended
Physicochemical Properties Drug Design Permeability

Oral In Vivo Endothelin Antagonism

A derivative of the (E)-2-phenylethenesulfonamide scaffold (compound 5n) demonstrated robust in vivo efficacy in a pharmacodynamic model [1]. Following oral administration, compound 5n inhibited the big endothelin-1 (ET-1)-induced pressor response in pithed rats with a DR2 value of 2.6 mg/kg. This outcome represents a functional readout of the compound's ability to engage its target and produce a physiological effect in a whole-animal system, validating the utility of this scaffold for generating orally active antagonists.

In vivo activity
Reported
DR2 2.6 mg/kg (oral) in rat pressor model
Supports oral exposure-model interpretation
Big ET-1 challenge; derivative 5n
In Vivo Pharmacology Endothelin Receptor Oral Bioavailability

Selective Lysine Bioconjugation of Native Peptides

Derivatives of the (E)-2-phenylethenesulfonamide scaffold, specifically N-methyl-N-phenylethenesulfonamide, have been developed as highly selective reagents for the modification of lysine residues in native peptides [1]. This reaction proceeds efficiently via an aza-Michael addition in the presence of a free N-terminus, demonstrating a chemoselectivity profile that is distinct from many conventional amine-reactive probes [1].

Bioconjugation
Reported
Selective lysine modification; tolerates free N-terminus
Supports site-specific peptide labeling studies
Aza-Michael addition on native peptides
Chemical Biology Bioconjugation Peptide Modification

Research Applications of (E)-2-Phenylethenesulfonamide


Next-Generation Selective ETA Antagonists

Given its proven >1,200-fold improvement in ETA-selectivity over a benzenesulfonamide-based comparator, (E)-2-phenylethenesulfonamide is the optimal starting scaffold for medicinal chemistry programs aiming to develop potent and highly selective ETA antagonists for cardiovascular, renal, or fibrotic disease research [1]. The established in vivo oral activity of its derivatives further supports its advancement into lead optimization campaigns.

Passive Permeability Optimization

Medicinal chemists seeking to improve the lipophilicity and predicted passive permeability of a sulfonamide-containing lead series can utilize (E)-2-phenylethenesulfonamide as a strategic replacement for benzenesulfonamide. The quantitative LogP difference (1.45 vs. 0.33) provides a calculable and predictable shift in physicochemical properties, aiding in the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles .

Site-Specific Bioconjugation and Probe Synthesis

The unique chemoselectivity of the vinyl sulfonamide moiety, which enables efficient and selective lysine modification in the presence of a free N-terminus, makes (E)-2-phenylethenesulfonamide and its derivatives powerful tools for chemical biology. This application is well-suited for the development of activity-based probes, antibody-drug conjugates, and other precise bioconjugation strategies where off-target labeling must be minimized [2].

Application
Selection Property
Validation Focus
Selective ETA antagonist design
ETA-selectivity scaffold
ETA vs ETB selectivity review
Permeability & ADME optimization
Lipophilicity-modulating building block
Permeability and ADME assay context
Site-specific bioconjugation
Chemoselective vinyl sulfonamide handle
Site-specific labeling verification

Technical Documentation Hub

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24 linked technical documents
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